molecular formula C12H16Cl3NO6 B12065271 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate

2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate

Cat. No.: B12065271
M. Wt: 376.6 g/mol
InChI Key: SYKYUESDKTZQFE-UHFFFAOYSA-N
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Description

2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is a specialized chemical reagent used primarily in the synthesis of oligosaccharides. This compound plays a crucial role in the study of carbohydrate metabolism and has significant implications in pharmaceutical research, particularly in the development of drugs for diseases such as cancer and diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate typically involves the reaction of tri-O-acetyl-D-glucal with alcohols in the presence of boron trifluoride in benzene solution. This reaction yields 4,6-di-O-acetyl-2,3-dideoxy-D-erythro-hex-2-enopyranosides, with the α-anomers predominating . The reaction conditions are carefully controlled to ensure high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and quality. The compound is then purified using techniques such as preparative gas-liquid chromatography (g.l.c.) and characterized by nuclear magnetic resonance (n.m.r.) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate undergoes various chemical reactions, including:

    Oxidation: Hydroxylation of the compound with neutral permanganate results in the formation of manno-adducts.

    Epoxidation: The compound can be epoxidized to yield a mixture of isomeric epoxides.

    Substitution: The compound can participate in substitution reactions, particularly in the formation of glycosides.

Common Reagents and Conditions

Common reagents used in these reactions include boron trifluoride, neutral permanganate, and various alcohols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various glycosides, manno-adducts, and isomeric epoxides .

Scientific Research Applications

2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is extensively used in scientific research, particularly in the following areas:

    Chemistry: It serves as a key reagent in the synthesis of oligosaccharides and other complex carbohydrates.

    Biology: The compound is used to study carbohydrate metabolism and the role of carbohydrates in biological pathways.

    Medicine: It has significant implications in pharmaceutical research, particularly in the development of drugs for diseases such as cancer and diabetes.

    Industry: The compound is used in the production of various glycosides and other carbohydrate derivatives.

Mechanism of Action

The mechanism of action of 2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate involves its role as a glycosyl donor in the synthesis of glycosides. The compound reacts with various acceptors to form glycosidic bonds, which are crucial in the formation of complex carbohydrates. The molecular targets and pathways involved in these reactions include various enzymes and catalytic systems that facilitate the formation of glycosidic bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate
  • Methyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranoside
  • Tri-O-acetyl-D-glucal

Uniqueness

2,3-Di-O-acetyl-4,6-dideoxy-a-D-glucopyranosyl trichloroacetimidate is unique due to its high reactivity and specificity as a glycosyl donor. Its ability to form stable glycosidic bonds under controlled conditions makes it an invaluable reagent in the synthesis of complex carbohydrates and glycosides.

Properties

Molecular Formula

C12H16Cl3NO6

Molecular Weight

376.6 g/mol

IUPAC Name

[3-acetyloxy-6-methyl-2-(2,2,2-trichloroethanimidoyl)oxyoxan-4-yl] acetate

InChI

InChI=1S/C12H16Cl3NO6/c1-5-4-8(20-6(2)17)9(21-7(3)18)10(19-5)22-11(16)12(13,14)15/h5,8-10,16H,4H2,1-3H3

InChI Key

SYKYUESDKTZQFE-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(O1)OC(=N)C(Cl)(Cl)Cl)OC(=O)C)OC(=O)C

Origin of Product

United States

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